ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate
Description
Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate (CAS: 314744-86-0) is a benzo[c]chromen-derived compound with a molecular formula of C₁₇H₁₄O₅ and a molecular weight of 298.3 g/mol . Its structure consists of a benzo[c]chromen core substituted with a methyl group at position 4, a ketone at position 6, and an ethyl propanoate ester linked via an oxygen atom at position 3 (Figure 1). This compound is structurally related to phenoxypropanoate esters, a class known for herbicidal activity, though its specific biological applications remain under investigation .
Key physicochemical properties include:
Properties
IUPAC Name |
ethyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-22-18(20)12(3)23-16-10-9-14-13-7-5-6-8-15(13)19(21)24-17(14)11(16)2/h5-10,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAQJSAYMJESEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a synthetic organic compound that belongs to the class of benzo[c]chromenes, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18O6. The compound features a benzo[c]chromene moiety, which is characterized by its chromene structure that contributes to its biological properties. The presence of an ethoxy group enhances the compound's solubility and potential reactivity, making it suitable for various chemical and biological applications.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Antioxidant Activity : Compounds with a benzo[c]chromene structure have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress and damage.
- Anti-inflammatory Effects : Research indicates that benzo[c]chromenes may modulate inflammatory pathways, potentially reducing inflammation in various tissues.
- Antimicrobial Properties : Some derivatives have demonstrated activity against pathogenic bacteria and fungi, suggesting potential use in antimicrobial therapies .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Antioxidant Activity
A study evaluating the antioxidant capacity of various coumarin derivatives, including those similar to this compound, found that certain structural features significantly enhance their ability to scavenge free radicals. The presence of hydroxyl groups was particularly noted as critical for antioxidant efficacy .
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds derived from benzo[c]chromenes can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests a mechanism by which this compound could mitigate inflammatory responses in various diseases .
Antimicrobial Properties
Research has shown that derivatives of benzo[c]chromenes possess antimicrobial activities against various strains of bacteria and fungi. For instance, one study reported that specific derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, indicating their potential as therapeutic agents in treating infections.
Cytotoxicity Against Cancer Cells
In a recent investigation into the cytotoxic effects of benzo[c]chromene derivatives on cancer cell lines (e.g., MCF7 breast cancer cells), Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy)propanoate was found to induce cell cycle arrest and apoptosis at micromolar concentrations. The study highlighted the importance of further exploring this compound's structure–activity relationship to optimize its efficacy against cancer cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs in the Benzo[c]chromen Family
Key Findings :
- The 4-methyl and 6-oxo groups in the target compound likely enhance π-π stacking and hydrogen-bonding interactions compared to the unmethylated analog (CAS 84229-45-8) .
- The ethyl ester group reduces acidity (pKa ~6.5) compared to the carboxylic acid analog, improving bioavailability .
Phenoxypropanoate Ester Herbicides
Key Findings :
- Unlike commercial herbicides (e.g., quizalofop-P-ethyl), the target compound’s benzo[c]chromen system may confer unique mode-of-action due to extended aromaticity and steric bulk .
- The ethyl propanoate chain is conserved across analogs, critical for binding to acetyl-CoA carboxylase (ACCase) in grasses .
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
